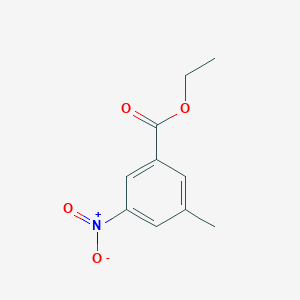
Ethyl 3-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 5th position, a methyl group at the 3rd position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by esterification. The nitration process requires concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperatures to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The esterification step involves reacting the nitrated benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: Ethyl 3-methyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-nitrobenzoate largely depends on the functional groups present in the molecule. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The methyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate: Lacks the methyl group, making it less sterically hindered.
Methyl 3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-5-nitrobenzoate: Contains a bromine atom instead of a methyl group, which significantly alters its reactivity.
Uniqueness: The presence of the methyl group at the 3rd position provides additional steric hindrance, affecting its reactivity compared to other similar compounds .
Properties
CAS No. |
1156940-96-3 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
WSMBNEGIBJGZPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


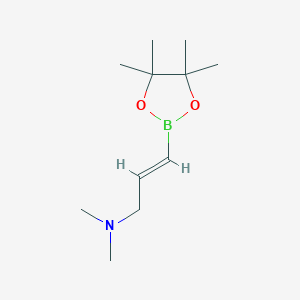
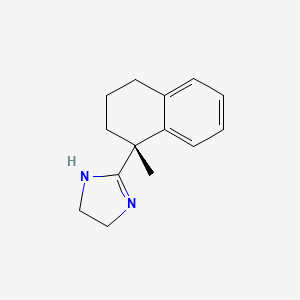
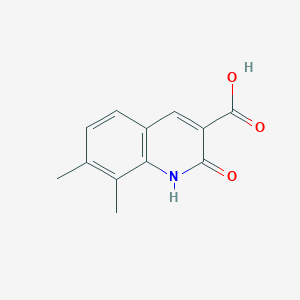

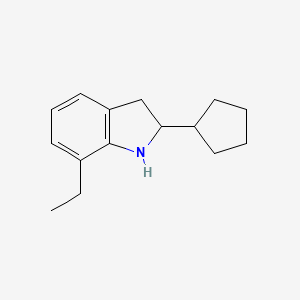
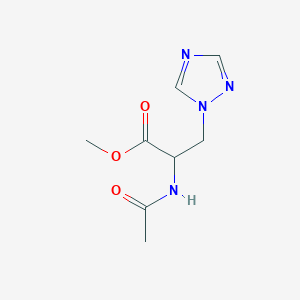
![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

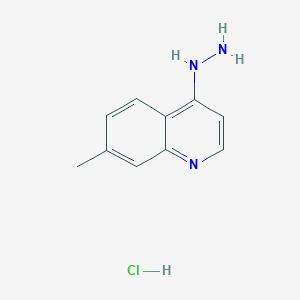

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
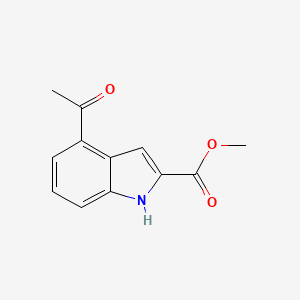
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
